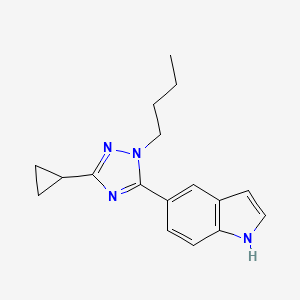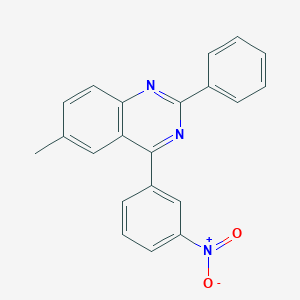![molecular formula C17H23N9O B5664756 3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5664756.png)
3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, incorporating various building blocks to achieve the desired molecular architecture. For instance, Shestopalov et al. (2002) demonstrated a one-step synthesis method for substituted spiropyrans, which might offer insights into analogous strategies for synthesizing compounds like the one , emphasizing the importance of efficient synthetic routes in organic chemistry (Shestopalov et al., 2002).
Molecular Structure Analysis
Investigations into the molecular structure of heterocyclic compounds, utilizing techniques such as X-ray crystallography and DFT calculations, are crucial for understanding the spatial arrangement of atoms and the resulting chemical behavior. Shawish et al. (2021) explored the molecular structure of s-triazine derivatives, employing these methods to elucidate the compound's geometry and electronic properties, which is analogous to the structural analysis that would be beneficial for our compound of interest (Shawish et al., 2021).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of a compound involves studying its reactivity with various reagents, conditions, and potential catalytic methods. For example, the reactivity of pyrazole and triazole rings in nucleophilic substitution reactions or their participation in the formation of spiro compounds could provide valuable insights into the chemical versatility and functional group transformations relevant to our compound.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are essential for determining the compound's suitability for specific applications. For instance, Baraldi et al. (2012) discussed modifications to the pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine nucleus to enhance water solubility, an aspect that could be relevant for improving the physical properties of our compound for biomedical applications (Baraldi et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards electrophiles or nucleophiles, and stability under various conditions, are fundamental for predicting the behavior of the compound in synthetic routes or potential applications. Research by Ibrahim et al. (2011) on the acylation of heteroaromatic amines leading to novel pyridine derivatives showcases the type of chemical behavior studies that could be applied to our compound to understand its functional group reactivity and stability (Ibrahim et al., 2011).
Propiedades
IUPAC Name |
1-[3-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N9O/c1-23-15(11-25-8-3-6-19-25)21-22-17(23)14-4-2-7-24(10-14)16(27)5-9-26-13-18-12-20-26/h3,6,8,12-14H,2,4-5,7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMPDVDTMSLMQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCCN(C2)C(=O)CCN3C=NC=N3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(1-methyl-1H-indazol-3-yl)carbonyl]pyrrolidin-3-yl}acetamide](/img/structure/B5664685.png)


![6-[1-benzyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]-2-methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B5664716.png)
![2-[5-(2-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5664722.png)
![N-[rel-(3R,4S)-1-(cyclobutylmethyl)-4-isopropyl-3-pyrrolidinyl]cyclopropanecarboxamide hydrochloride](/img/structure/B5664729.png)
![1-[(2E)-3-phenyl-2-propen-1-yl]-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine](/img/structure/B5664730.png)

![2-(ethylamino)-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5664746.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B5664748.png)

